N-lauroyl-1-deoxysphingosine (M18
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-lauroyl-1-deoxysphingosine is synthesized through the condensation of palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This process involves the enzyme serine palmitoyltransferase, which typically uses serine but can also use alanine to produce 1-deoxysphingolipids .
Industrial Production Methods: The industrial production of N-lauroyl-1-deoxysphingosine involves similar synthetic routes but on a larger scale. The compound is typically produced in crystalline solid form and requires specific conditions for storage and handling, such as maintaining a temperature of −20°C .
Chemical Reactions Analysis
Types of Reactions: N-lauroyl-1-deoxysphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various derivatives of N-lauroyl-1-deoxysphingosine, such as 1-deoxydihydroceramide .
Scientific Research Applications
Chemistry: In chemistry, N-lauroyl-1-deoxysphingosine is used as a standard in the quantitation of atypical sphingoid bases in biological samples by reverse-phase liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-MS/MS) .
Biology: In biological research, this compound is studied for its role as an inhibitor of sphingolipid metabolism . It has been used to investigate the effects of sphingolipid metabolism inhibition on various cellular processes .
Medicine: In medicine, N-lauroyl-1-deoxysphingosine is explored for its potential therapeutic applications due to its inhibitory effects on sphingolipid metabolism . It may have implications in the treatment of diseases related to sphingolipid metabolism dysregulation .
Industry: In industrial research, N-lauroyl-1-deoxysphingosine is used in manufacturing processes to improve product quality and efficiency. Its antimicrobial properties may be utilized in the development of antimicrobial coatings or materials.
Mechanism of Action
N-lauroyl-1-deoxysphingosine exerts its effects by inhibiting sphingolipid metabolism . The compound targets ceramide synthases, which are enzymes involved in the synthesis of ceramides, a class of sphingolipids . By inhibiting these enzymes, N-lauroyl-1-deoxysphingosine disrupts the normal synthesis and metabolism of sphingolipids, leading to the accumulation of atypical sphingoid bases and their metabolites .
Comparison with Similar Compounds
- N-dodecanoyl-1-deoxysphing-4-enine
- N-C12-1-deoxyCer
- 1-deoxydihydroceramide (1-deoxyDHCer)
Uniqueness: N-lauroyl-1-deoxysphingosine is unique due to its specific inhibitory effects on sphingolipid metabolism . While other similar compounds may also inhibit sphingolipid metabolism, N-lauroyl-1-deoxysphingosine is particularly potent and has been extensively studied for its applications in various fields .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBKHCRYODUEU-WDLVWQCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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